molecular formula C21H23N3O2S B11309907 N-[2-phenyl-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-[2-phenyl-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11309907
M. Wt: 381.5 g/mol
InChI Key: ZYMPYCXRXNQLHO-UHFFFAOYSA-N
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Description

N-[2-phenyl-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a thiophene ring, and an oxazole ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-phenyl-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps. One common method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-phenyl-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the molecule’s structure.

    Substitution: This reaction can replace one functional group with another, modifying the molecule’s functionality.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound.

Scientific Research Applications

N-[2-phenyl-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-phenyl-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in inflammatory processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and oxazole-containing molecules. Examples are:

Uniqueness

What sets N-[2-phenyl-2-(piperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C21H23N3O2S

Molecular Weight

381.5 g/mol

IUPAC Name

N-(2-phenyl-2-piperidin-1-ylethyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H23N3O2S/c25-21(17-14-19(26-23-17)20-10-7-13-27-20)22-15-18(16-8-3-1-4-9-16)24-11-5-2-6-12-24/h1,3-4,7-10,13-14,18H,2,5-6,11-12,15H2,(H,22,25)

InChI Key

ZYMPYCXRXNQLHO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CNC(=O)C2=NOC(=C2)C3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

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